TMR cadaverine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Here are two possibilities for what you might be interested in:

- TAMRA Cadaverine: This is a combination of tetramethylrhodamine (TAMRA) and cadaverine. TAMRA cadaverine is a fluorescent probe used in certain biological applications. However, information on its specific use in scientific research is scarce.

- Cadaverine itself: Cadaverine is a naturally occurring polyamine found in decaying organic matter. Research on cadaverine focuses on its biological functions and potential applications.

Cadaverine in Biological Research

Cadaverine has been implicated in various biological processes, including:

- Polyamine metabolism: Cadaverine is a product of the breakdown of amino acids by gut bacteria. Studies investigate its role in gut health and its potential impact on the host organism [].

- Cellular signaling: Cadaverine might act as a signaling molecule in some cell types. Research explores how cadaverine interacts with cellular receptors and influences cellular processes [].

- Antimicrobial activity: Cadaverine exhibits antimicrobial properties against certain bacteria. Studies are ongoing to understand its mechanism of action and potential applications in food preservation or medicine [].

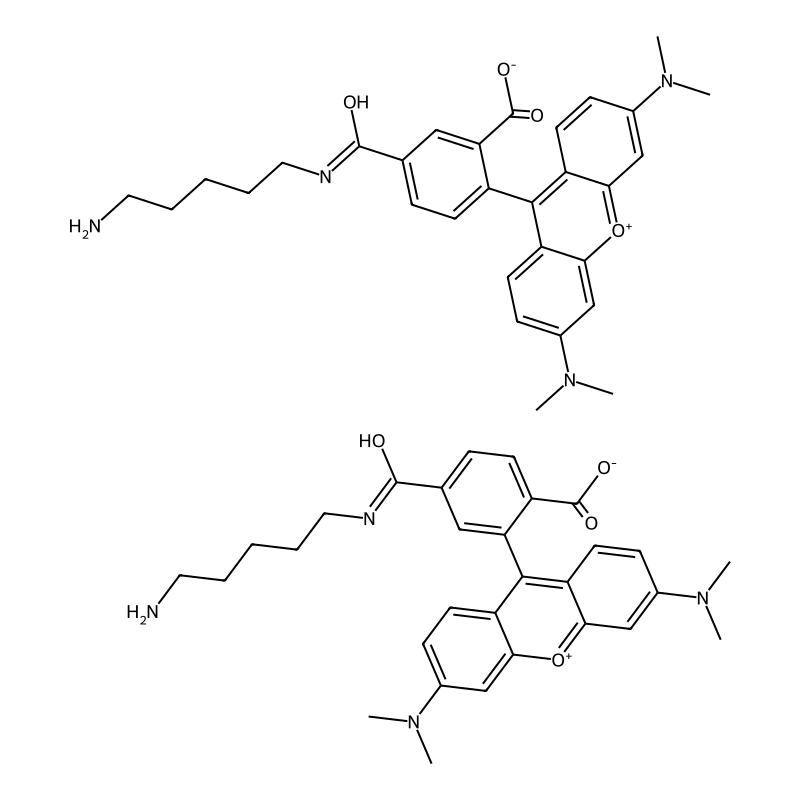

Tetramethylrhodamine cadaverine, commonly referred to as TMR cadaverine, is a fluorescent compound known for its utility in bioconjugation and labeling applications. The full chemical name is 5-(and-6)-((N-(5-aminopentyl)amino)carbonyl)tetramethylrhodamine, and it has a molecular formula of C₃₀H₃₄N₄O₄ with a molecular weight of approximately 514.62 g/mol . TMR cadaverine is characterized by its bright orange fluorescence, making it an excellent choice for various biological imaging and labeling techniques.

- Substitution Reactions: The primary amine can undergo nucleophilic substitution with activated carboxylic acids or sulfonyl chlorides, allowing for the formation of stable amide bonds .

- Covalent Bond Formation: TMR cadaverine can covalently bind to azlactone groups in polymeric films, enhancing the functionality of materials used in biomedical applications .

- Fluorescent Labeling: It can be used as a substrate for transglutaminase, facilitating the labeling of proteins and other biomolecules via enzymatic reactions .

TMR cadaverine exhibits significant biological activity due to its ability to label proteins and other biomolecules. Its fluorescent properties allow for visualization in various biological assays, including:

- Cell Imaging: TMR cadaverine is commonly used in fluorescence microscopy to visualize cellular structures and processes.

- Protein Labeling: It can be conjugated to proteins for tracking and imaging purposes, aiding in studies of protein localization and dynamics within cells .

The synthesis of TMR cadaverine typically involves:

- Starting Materials: The synthesis begins with tetramethylrhodamine derivatives and cadaverine.

- Coupling Reaction: The primary amine group of cadaverine reacts with activated carboxylic acids or other electrophiles in a coupling reaction to form the final product.

- Purification: The product is purified using chromatographic techniques to ensure high purity suitable for biological applications .

TMR cadaverine has a wide range of applications in scientific research and industry, including:

- Fluorescent Probes: Used extensively as a fluorescent probe for imaging in biological research.

- Bioconjugation: Acts as a building block for creating bioconjugates that are useful in diagnostics and therapeutic applications.

- Polymer Functionalization: Employed in modifying polymer surfaces for enhanced biocompatibility and functionality in biomedical devices .

Studies involving TMR cadaverine often focus on its interaction with various biomolecules, particularly proteins. These interactions can be characterized using techniques such as:

- Fluorescence Microscopy: To visualize the binding and localization of TMR cadaverine-labeled proteins within cells.

- Spectroscopic Methods: To study the binding kinetics and affinities between TMR cadaverine and target biomolecules .

TMR cadaverine is part of a broader class of fluorescent compounds that share structural similarities but differ in their functional groups or fluorescence properties. Below is a comparison with some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulforhodamine 101 cadaverine | Not specified | Red fluorescent dye used for cell imaging |

| 5(6)-TAMRA cadaverine | C₃₀H₃₄N₄O₄ | Popular fluorophore for bioconjugation |

| 5(6)-FAM cadaverine | Not specified | Green fluorescent dye, often used in nucleic acid studies |

Uniqueness of TMR Cadaverine

TMR cadaverine's uniqueness lies in its combination of bright orange fluorescence and reactivity through its primary amine group, allowing it to serve dual functions as both a fluorescent probe and a reactive labeling agent. This versatility makes it particularly valuable in various biochemical applications compared to other similar compounds that may only serve one function or have different spectral properties.

Carbodiimide-Mediated Conjugation Strategies (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Diisopropylcarbodiimide)

Carbodiimide-mediated conjugation represents the most widely utilized synthetic approach for tetramethylrhodamine cadaverine preparation [2]. The primary aliphatic amine of tetramethylrhodamine cadaverine can be coupled to carboxylic acids of proteins and other water-soluble biopolymers using water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in aqueous solution [2]. This methodology involves the formation of an active O-acylisourea intermediate that is readily displaced by nucleophilic attack from primary amino groups in the reaction mixture [9].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Reaction Chemistry

The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide crosslinking mechanism proceeds through several distinct phases [9]. Initially, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide reacts with carboxylic acid groups to form an active O-acylisourea intermediate that demonstrates high susceptibility to nucleophilic displacement [9]. The primary amine subsequently forms an amide bond with the original carboxyl group, releasing an 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide by-product as a soluble urea derivative [9]. The O-acylisourea intermediate exhibits instability in aqueous solutions, with failure to react with an amine resulting in hydrolysis of the intermediate and regeneration of the carboxyls [9].

Optimization studies have demonstrated that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide crosslinking achieves maximum efficiency under acidic conditions at pH 4.5 and requires buffers devoid of extraneous carboxyls and amines [9]. 4-Morpholinoethanesulfonic acid buffer has been identified as a suitable carbodiimide reaction buffer [9]. While phosphate buffers and neutral pH conditions up to 7.2 remain compatible with the reaction chemistry, they demonstrate reduced efficiency that can be compensated by increasing the amount of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the reaction solution [9].

Diisopropylcarbodiimide Coupling Applications

Diisopropylcarbodiimide serves as an alternative carbodiimide reagent extensively utilized in organic synthesis, particularly for amide bond formation [29]. Dicyclohexylcarbodiimide and diisopropylcarbodiimide are commonly employed to prepare amides, esters and acid anhydrides from carboxylic acids [29]. Diisopropylcarbodiimide offers several advantages over dicyclohexylcarbodiimide in solid-phase synthesis, as the urea by-product of diisopropylcarbodiimide, diisopropylurea, demonstrates greater solubility in organic solvents compared to dicyclohexylurea [31]. The liquid nature of diisopropylcarbodiimide facilitates easier dispensing compared to crystalline dicyclohexylcarbodiimide [31].

Comparative Efficiency Data

Research findings indicate that quantum dot-antibody conjugation optimization using carbodiimide-mediated coupling requires specific molar ratios for optimal fluorescence and bioaffinity [10]. Experimental data revealed that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to quantum dot-carboxyl ratios ranging from 600 nanomoles per 15 picomoles to 0.12 nanomoles per 15 picomoles were examined, with quantum dot to antibody ratios varying from 120 picomoles per 24 picomoles to 120 picomoles per 1.2 picomoles [10]. The study demonstrated that optimal conjugate production occurred at alkaline pH 10.8 [10].

| Parameter | Optimal Range | Efficiency Indicator |

|---|---|---|

| pH Condition | 4.5 (acidic) to 10.8 (alkaline) | Maximum coupling efficiency at pH 4.5 for 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [9], pH 10.8 for quantum dot conjugation [10] |

| Reaction Time | 2-5 minutes preactivation | Optimal for diisopropylcarbodiimide preactivation protocols [30] |

| Temperature | Room temperature | Standard coupling conditions [10] |

| Buffer System | 4-Morpholinoethanesulfonic acid | Preferred for 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide reactions [9] |

Solid-Phase Synthesis Approaches for Tetramethylrhodamine-Cadaverine Derivatives

Solid-phase synthesis methodologies for tetramethylrhodamine cadaverine derivatives employ resin-based platforms that enable efficient purification and high-yield production [18]. The synthesis of cadaverine on polymer support involves the preparation of crosslinked polystyrene matrix using divinylbenzene as the crosslinking agent [18]. These matrices are subsequently functionalized to generate chloromethylated polystyrene resin, commonly known as Merrifield resin [18].

Polymer Support Synthesis

The preparation of tetramethylrhodamine cadaverine derivatives on solid support utilizes 1%, 2%, and 4% crosslinked polystyrene matrices [18]. The Merrifield resin undergoes nitration followed by Gabriel phthalimide synthesis to yield 3-nitro-4-aminomethyl polystyrene [18]. This 3-nitro-4-aminomethyl polystyrene functions as an o-nitrobenzyl linker with photocleavable properties [18]. The linker attachment to differently crosslinked polystyrene matrices enables treatment with appropriate reagents to obtain polystyrene-supported cadaverine derivatives [18].

Fluorophore Conjugation Protocols

Fluorophore conjugation in solid-phase synthesis involves specific reaction conditions for optimal attachment efficiency [20]. The process typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide activation protocols [20]. Tetramethylrhodamine-cadaverine conjugation requires dissolution in dry dimethylformamide under nitrogen atmosphere [20]. The reaction mixture includes 1.5 milligrams of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 0.88 milligrams of N-hydroxysuccinimide, with stirring continued overnight until N-hydroxysuccinimide ester formation completion [20].

Following N-hydroxysuccinimide ester formation, 6.6 micromoles of tetramethylrhodamine-cadaverine and 5 microliters of diisopropylethylamine are added, with the reaction proceeding at room temperature for 1.5 hours [20]. The resulting mixture undergoes direct purification by high-performance liquid chromatography using a gradient of 10% to 60% acetonitrile in water with 0.1% trifluoroacetic acid [20].

Synthesis Yield Data

| Synthesis Step | Yield Percentage | Reaction Conditions |

|---|---|---|

| Overall 19-step synthesis | 50% average yield | Solid-phase peptide synthesis with fluorophore conjugation [20] |

| Fluorophore conjugation | 28% | 1.5 hour reaction at room temperature [20] |

| Tetramethylrhodamine attachment | >50-60% coupling efficiency | Thiol-functionalized substrate conjugation [12] |

N-terminal Incorporation Strategies

Incorporation of fluorescent tags at the N-terminal represents the preferred approach for solid-phase synthesis of fluorescent peptides [17]. This positioning avoids interference with receptor interactions and minimizes impact on biological activity [17]. N-terminal conjugation allows fluorescein group binding before labeled peptides undergo protective group removal and resin release [17]. Fmoc-lysine-OH fluorescent derivatives prove useful for preparing specifically labeled peptides using standard Fmoc chemistry [17].

Chromatographic Purification Techniques (High-Performance Liquid Chromatography, Thin Layer Chromatography Validation)

High-Performance Liquid Chromatography Purification Methods

High-performance liquid chromatography represents the gold standard for tetramethylrhodamine cadaverine purification [22]. Reversed-phase high-performance liquid chromatography remains the most widely utilized mode for peptide and fluorescent conjugate separations due to superior speed and efficiency [22]. The availability of volatile mobile phases makes this technique ideal for both analytical and preparative separations [22].

Standard purification protocols for tetramethylrhodamine cadaverine employ a 30-minute gradient from 0% to 70% acetonitrile on C-18 peptide columns [23]. The high-performance liquid chromatography solvents contain 0.1% trifluoroacetic acid, which functions as an ion pairing reagent and improves peptide peak shape [23]. Long peptides or relatively hydrophobic peptides require purification on C-4 or C-8 columns [23]. When crude peptide contains impurities that elute close to the product, shallower gradients such as 0%-30% acetonitrile or 10%-40% acetonitrile provide better separation [23].

Analytical Specifications and Quality Control

Certificate of analysis data for tetramethylrhodamine cadaverine demonstrates stringent quality control parameters [36] [39]. High-performance liquid chromatography purity analysis reveals 99% purity at 254 nanometers wavelength [36]. Spectroscopic characterization shows absorption maximum at 544 nanometers with extinction coefficient of 76,000 per centimeter per molar [36]. Fluorescence emission maximum occurs at 575 nanometers [36]. Nuclear magnetic resonance analysis confirms structural consistency [36].

| Analytical Parameter | Specification | Observed Value |

|---|---|---|

| High-Performance Liquid Chromatography Purity | ≥90% at 254 nm | 99% at 254 nm [36] |

| Absorption Maximum | 543 ± 3 nm | 544 nm [36] |

| Extinction Coefficient | 78,000 ± 6,000 cm⁻¹M⁻¹ | 76,000 cm⁻¹M⁻¹ [36] |

| Fluorescence Emission Maximum | 571 ± 4 nm | 575 nm [36] |

| Molecular Weight | 514.62 g/mol | Confirmed by mass spectrometry [39] |

Thin Layer Chromatography Validation Methods

Thin layer chromatography serves as a complementary analytical technique for tetramethylrhodamine cadaverine validation [39]. The standard thin layer chromatography system employs a 70:24:3:3 ratio of chloroform, methanol, water, and acetic acid [39]. This system achieves greater than 95% purity determination with a specification threshold of ≥90% [39]. Thin layer chromatography analysis provides rapid qualitative assessment of sample purity and identity confirmation [39].

Fluorescent dye visualization in thin layer chromatography utilizes ultraviolet light sources for detection [26]. Rhodamine-based compounds demonstrate distinct fluorescence patterns under ultraviolet illumination, enabling identification and purity assessment [26]. The choice of fluorescent dye significantly influences detection sensitivity and selectivity [26]. Rhodamine B and related tetramethylrhodamine derivatives produce characteristic red fluorescence that facilitates visual identification [26].

Advanced Chromatographic Techniques

Mixed-mode chromatography approaches offer enhanced separation capabilities for diamine compounds including cadaverine derivatives [24]. High-performance liquid chromatography methods utilizing Primesep 200 columns enable retention, analysis, and separation of putrid diamines using isocratic analytical methods [24]. The mobile phase consists of water, acetonitrile, and ammonium formate ionic modifier [24]. Detection employs Evaporative Light Scattering Detector or alternative evaporative detection methods [24].

| Chromatographic Parameter | Specification | Detection Method |

|---|---|---|

| Column Type | Primesep 200, 4.6 x 100 mm, 5 μm | Mixed-mode separation [24] |

| Mobile Phase | Water with 40 mM ammonium formate, pH 3.0 | Isocratic method [24] |

| Flow Rate | 1.0 mL/min | Standard analytical conditions [24] |

| Detection | Evaporative Light Scattering Detector at 50°C | Evaporative detection [24] |

| Retention Time | 5.2, 5.8, 7.2 minutes | Diamine separation [24] |

Tetramethylrhodamine cadaverine exhibits distinctive fluorescence characteristics that demonstrate remarkable stability across physiologically relevant pH ranges. The compound's fluorescence properties are fundamentally governed by the tetramethylrhodamine moiety, which imparts pH-independent emission characteristics under most experimental conditions [1] [2].

The fluorescence emission of tetramethylrhodamine cadaverine remains essentially stable across pH values ranging from 3.0 to 8.0 [1]. This pH insensitivity represents a significant advantage over other fluorescent compounds such as fluorescein, which shows dramatic pH-dependent fluorescence changes. The tetramethylrhodamine chromophore exhibits optimal excitation at 543 nanometers with corresponding emission at 571 nanometers, and these spectral characteristics remain consistent regardless of environmental pH fluctuations [1] [3].

Research examining protein labeling applications has demonstrated that tetramethylrhodamine cadaverine maintains optimal fluorescence properties when employed in buffered solutions at pH 7.5 [2]. Under these conditions, the compound achieves complete protein thiol labeling within 30 minutes while exhibiting minimal non-specific interactions. The pH range of 7.2 to 8.0 has been identified as particularly favorable for bioconjugation applications, as it provides efficient labeling while minimizing unwanted side reactions [2].

Specialized studies investigating tetramethylrhodamine cadaverine conjugated to gold nanoparticles have revealed unique pH-responsive behavior [4]. When bound to glutathione-coated gold nanoparticles, the compound exhibits enhanced fluorescence sensitivity to pH changes between 6.0 and 10.0. This phenomenon results from pH-dependent changes in the surface charge of the nanoparticles, which influences the dimerization geometry of the tetramethylrhodamine molecules. The fluorescence intensity increases more than five-fold as pH increases from 6.0 to 10.0, while maintaining excellent reversibility [4].

The compound demonstrates superior pH stability compared to other rhodamine derivatives. While some fluorescent molecules show significant quenching or enhancement under acidic or basic conditions, tetramethylrhodamine cadaverine maintains consistent optical properties across a broad pH spectrum [5]. This stability stems from the tetramethylrhodamine structure's resistance to protonation effects that typically influence other fluorophores.

Solvent system compatibility studies indicate that tetramethylrhodamine cadaverine maintains stable fluorescence in various polar and non-polar environments [1]. The compound shows excellent solubility in dimethyl sulfoxide and dimethylformamide, with consistent fluorescence characteristics across these different solvent systems. This broad solvent compatibility enables versatile applications in diverse experimental conditions.

Photostability Under Various Illumination Conditions

Photostability characteristics of tetramethylrhodamine cadaverine determine its suitability for fluorescence microscopy, flow cytometry, and other optical applications requiring prolonged light exposure. Comprehensive photostability studies reveal that while the compound exhibits good overall photostability, specific illumination conditions significantly influence its photochemical behavior.

Under typical fluorescence microscopy conditions using excitation wavelengths near 543 nanometers, tetramethylrhodamine cadaverine demonstrates excellent photostability [1]. Extended imaging sessions lasting several hours show minimal photobleaching, with fluorescence intensity remaining above 90% of initial values. This exceptional photostability during fluorescence excitation makes the compound particularly suitable for live-cell imaging applications requiring prolonged observation periods.

Ultraviolet light exposure presents more challenging conditions for photostability. When subjected to UV radiation in the 280-400 nanometer range, tetramethylrhodamine cadaverine shows moderate degradation rates [8]. The photodegradation process under UV illumination involves radical-mediated oxidation reactions that can compromise both the tetramethylrhodamine chromophore and the cadaverine linker. Extended UV exposure should be avoided to maintain compound integrity.

Visible light exposure studies conducted under standard laboratory illumination conditions demonstrate good stability for routine handling and storage [9]. Samples exposed to ambient laboratory lighting for periods up to one week show less than 5% reduction in fluorescence intensity. However, direct sunlight exposure causes rapid photodegradation, with significant fluorescence loss occurring within hours of direct solar illumination.

The photodegradation mechanism involves the formation of reactive oxygen species upon light absorption [9]. These reactive intermediates can attack various parts of the tetramethylrhodamine cadaverine molecule, leading to structural modifications that reduce fluorescence efficiency. The presence of oxygen accelerates the photodegradation process, while inert atmospheres provide enhanced photostability.

Wavelength-dependent photostability studies reveal that shorter wavelengths cause more rapid degradation than longer wavelengths. Blue and UV light (300-450 nanometers) induce significantly faster photodegradation compared to green and red light (500-700 nanometers). This wavelength dependence influences optimal storage and handling protocols.

Temperature effects on photostability indicate that elevated temperatures exacerbate light-induced degradation. Samples exposed to combined heat and light stress show synergistic degradation effects, emphasizing the importance of maintaining appropriate storage temperatures even during illumination [9].

Protective measures for maintaining photostability include the use of amber containers for storage, minimizing unnecessary light exposure, and employing antioxidants when appropriate. The addition of reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine can help prevent oxidative photodegradation in solution.

Photostability testing protocols recommend standardized illumination conditions for comparative studies. Typical testing involves exposure to defined light intensities and wavelengths while monitoring fluorescence intensity changes over time. These standardized approaches enable reliable assessment of photostability characteristics across different experimental conditions.

Dates

Explore Compound Types